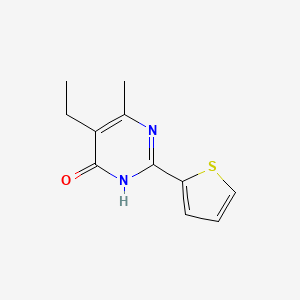
5-Ethyl-6-methyl-2-(thiophen-2-yl)pyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethyl-6-methyl-2-(thiophen-2-yl)pyrimidin-4(3H)-one: is a heterocyclic compound that contains a pyrimidine ring substituted with ethyl, methyl, and thiophene groups. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-6-methyl-2-(thiophen-2-yl)pyrimidin-4(3H)-one typically involves the condensation of appropriate starting materials under controlled conditions. A common synthetic route might include:
Starting Materials: Ethyl acetoacetate, thiophene-2-carbaldehyde, and guanidine.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, under reflux conditions in a suitable solvent like ethanol or methanol.
Industrial Production Methods
Industrial production methods for such compounds would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
5-Ethyl-6-methyl-2-(thiophen-2-yl)pyrimidin-4(3H)-one: can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under hydrogenation conditions.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Halogenating agents for electrophilic substitution, or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring could yield thiophene sulfoxide or thiophene sulfone.
Wissenschaftliche Forschungsanwendungen
5-Ethyl-6-methyl-2-(thiophen-2-yl)pyrimidin-4(3H)-one: may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-Ethyl-6-methyl-2-(thiophen-2-yl)pyrimidin-4(3H)-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or nucleic acids, leading to modulation of biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Ethyl-6-methyl-2-phenylpyrimidin-4(3H)-one: Similar structure but with a phenyl group instead of a thiophene ring.
5-Ethyl-6-methyl-2-(furan-2-yl)pyrimidin-4(3H)-one: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
The presence of the thiophene ring in 5-Ethyl-6-methyl-2-(thiophen-2-yl)pyrimidin-4(3H)-one may impart unique electronic and steric properties, potentially leading to different biological activities and applications compared to its analogs.
Eigenschaften
Molekularformel |
C11H12N2OS |
|---|---|
Molekulargewicht |
220.29 g/mol |
IUPAC-Name |
5-ethyl-4-methyl-2-thiophen-2-yl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C11H12N2OS/c1-3-8-7(2)12-10(13-11(8)14)9-5-4-6-15-9/h4-6H,3H2,1-2H3,(H,12,13,14) |
InChI-Schlüssel |
MKMGAANZNUDWIS-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(N=C(NC1=O)C2=CC=CS2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



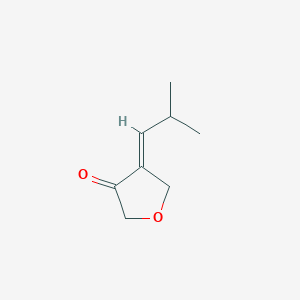

![1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide](/img/structure/B13343893.png)
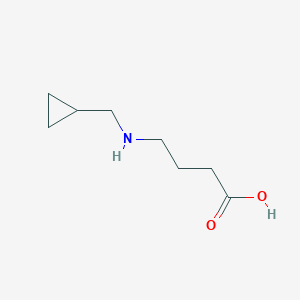
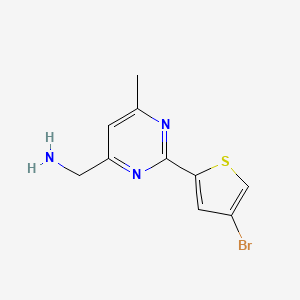
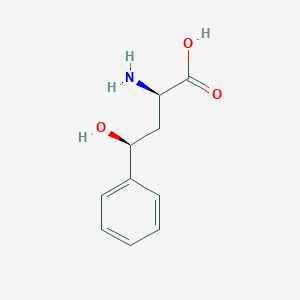
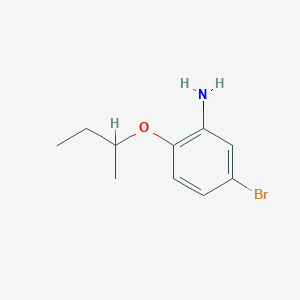
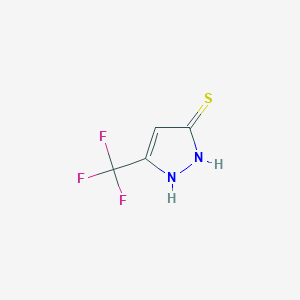

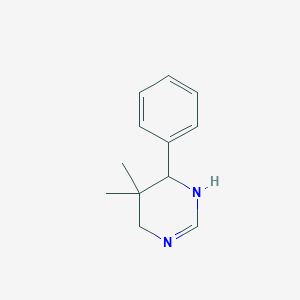
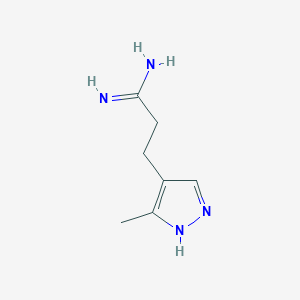
![N-Methyl-2-(pyrrolo[2,1-f][1,2,4]triazin-6-yl)ethan-1-amine](/img/structure/B13343955.png)
![(R)-(2'-(Benzyloxy)-[1,1'-binaphthalen]-2-yl)diphenylphosphine](/img/structure/B13343962.png)
